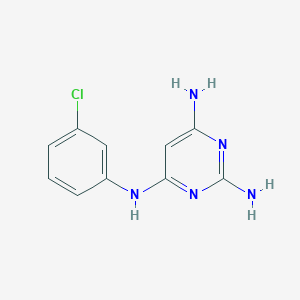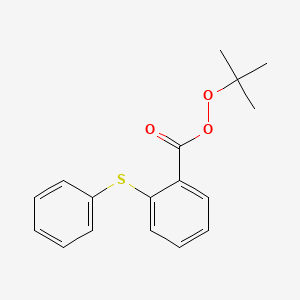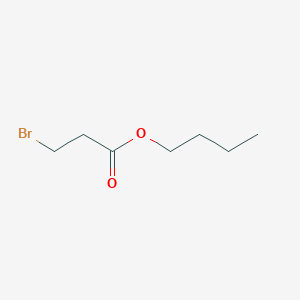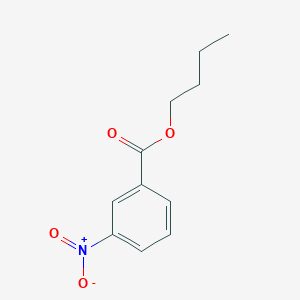
Butyl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-nitrobenzoate is an organic compound with the molecular formula C11H13NO4. It is an ester derived from 3-nitrobenzoic acid and butanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated to maintain the desired temperature and reaction rate. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Butyl 3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and butanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Butyl 3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and butanol.
Aplicaciones Científicas De Investigación
Butyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of butyl 3-nitrobenzoate involves its interaction with various molecular targets and pathways. For example, during reduction reactions, the nitro group is converted to an amine group through a series of electron transfer steps facilitated by the catalyst. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of the corresponding acid and alcohol.
Comparación Con Compuestos Similares
Methyl 3-nitrobenzoate: Similar ester but with a methyl group instead of a butyl group.
Ethyl 3-nitrobenzoate: Similar ester but with an ethyl group instead of a butyl group.
Propyl 3-nitrobenzoate: Similar ester but with a propyl group instead of a butyl group.
Comparison: Butyl 3-nitrobenzoate is unique due to its longer alkyl chain compared to methyl, ethyl, and propyl 3-nitrobenzoates. This longer chain can influence its physical properties, such as boiling point and solubility, making it more suitable for certain applications where these properties are critical.
Propiedades
Número CAS |
6268-25-3 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
butyl 3-nitrobenzoate |
InChI |
InChI=1S/C11H13NO4/c1-2-3-7-16-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8H,2-3,7H2,1H3 |
Clave InChI |
ZJNPXOPNHRBFIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)
![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)
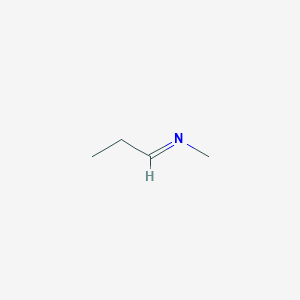
![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)
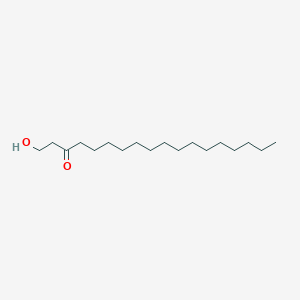
![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
![Benzyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14736408.png)

![Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate](/img/structure/B14736422.png)
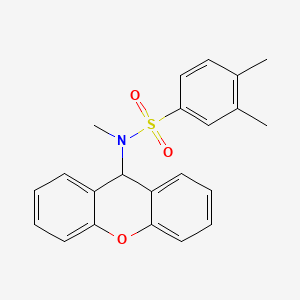
![Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-](/img/structure/B14736444.png)
